Home > Products > Screening Compounds P53620 > 5-Deazaaminopterin
5-Deazaaminopterin - 80360-09-4

5-Deazaaminopterin

Catalog Number: EVT-8806275
CAS Number: 80360-09-4
Molecular Formula: C20H21N7O5
Molecular Weight: 439.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

5-Deazaaminopterin is a synthetic analog of aminopterin, characterized by the absence of a nitrogen atom at the 5-position of the pteridine ring. This modification impacts its biological activity and chemical properties, making it a subject of interest in medicinal chemistry, particularly in the development of antitumor agents. The compound has been studied for its potential as a folate antagonist, which is critical in cancer treatment due to its ability to inhibit cell proliferation.

Source and Classification

5-Deazaaminopterin is classified as a pteridine derivative and a folate antagonist. It is synthesized from various uracil derivatives through complex chemical processes. The compound is primarily sourced from laboratory synthesis rather than natural extraction, reflecting its role in research and therapeutic applications.

Synthesis Analysis

Methods and Technical Details

The synthesis of 5-deazaaminopterin involves multiple steps, typically starting from 5-cyanouracil or similar precursors. A notable synthetic route includes:

  1. Transformation of Uracil Derivatives: The synthesis begins with 5-cyanouracil, which undergoes several transformations including chloromethylation and cyclization to form pyrido[2,3-d]pyrimidines.
  2. Condensation Reactions: These intermediates are then subjected to condensation with diethyl (p-aminobenzoyl)-L-glutamate to form the final product.
  3. Purification: The crude product is purified through methods such as saponification and crystallization to yield pure 5-deazaaminopterin.

The entire process can take up to 14 steps, utilizing various reagents and conditions that optimize yield and purity .

Molecular Structure Analysis

Structure and Data

The molecular formula of 5-deazaaminopterin is C₁₄H₁₅N₅O₄. Its structure features a pteridine ring system with specific substituents that influence its biological activity:

  • Pteridine Ring: The core structure lacks the nitrogen atom at the 5-position, which differentiates it from aminopterin.
  • Functional Groups: The molecule contains amino groups and a carboxyl group that are critical for its interaction with biological targets.

The three-dimensional conformation of 5-deazaaminopterin allows it to mimic folate, facilitating its role as an inhibitor of folate-dependent enzymes .

Chemical Reactions Analysis

Reactions and Technical Details

5-Deazaaminopterin participates in various chemical reactions that are essential for its synthesis and biological function:

  1. Alkylation Reactions: Alkylation of intermediates is crucial for forming the pteridine structure.
  2. Decarboxylation: This reaction often occurs during purification steps to enhance the yield of the desired compound.
  3. Hydrolysis: Hydrolysis of esters during synthesis helps in obtaining the final carboxylic acid form of 5-deazaaminopterin.

These reactions are carried out under controlled conditions to ensure high yields and minimize by-products .

Mechanism of Action

Process and Data

The mechanism of action of 5-deazaaminopterin primarily involves its role as a competitive inhibitor of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis:

  • Inhibition of Folate Metabolism: By mimicking dihydrofolate, 5-deazaaminopterin binds to DHFR, preventing the conversion of dihydrofolate to tetrahydrofolate, which is necessary for nucleotide synthesis.
  • Antitumor Activity: This inhibition leads to reduced cell proliferation, making it effective against various cancer cell lines.

Studies have shown that while 5-deazaaminopterin exhibits significant anticancer activity, its efficacy can vary compared to other folate antagonists like methotrexate .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Molecular Weight: Approximately 305.31 g/mol
  • Solubility: Soluble in dimethyl sulfoxide and other polar solvents; limited solubility in non-polar solvents.
  • Stability: Stable under acidic conditions but may degrade under prolonged exposure to light or heat.

These properties influence how the compound is handled in laboratory settings and its formulation into pharmaceutical preparations .

Applications

Scientific Uses

5-Deazaaminopterin has several applications in scientific research:

  • Anticancer Research: It is studied for its potential use as an antitumor agent due to its ability to inhibit cell growth by targeting folate metabolism.
  • Biochemical Studies: Researchers utilize this compound to explore mechanisms of drug resistance in cancer cells, particularly against established treatments like methotrexate.
  • Drug Development: Ongoing studies aim to modify the structure further to enhance efficacy and reduce side effects compared to traditional folate antagonists .
Introduction to 5-Deazaaminopterin as a Modified Antifolate

5-Deazaaminopterin represents a strategically engineered class of antifolate agents characterized by the replacement of nitrogen at the pteridine ring's 5-position with a carbon atom. This molecular modification fundamentally alters electronic distribution and steric properties while preserving the core 2,4-diaminopteridine scaffold essential for dihydrofolate reductase (Dihydrofolate reductase) inhibition. Unlike classical antifolates such as methotrexate or aminopterin, 5-deazaaminopterin and its derivatives exploit novel transport and binding mechanisms, demonstrating enhanced selectivity and potency against various experimental cancer models. These compounds emerged from systematic efforts to overcome limitations inherent to early antifolates—particularly transport-mediated resistance and inadequate therapeutic indices—by leveraging structural biology insights into folate metabolism enzymes and membrane transporters [1] [2].

Table 1: Core Structural Features of 5-Deazaaminopterin vs. Classical Antifolates

Compound5-Position AtomN⁵ FunctionalityDihydrofolate reductase Ki (pM)Primary Transport Mechanism
AminopterinNitrogen-NH-3.0 - 5.0Reduced Folate Carrier
MethotrexateNitrogen-NH-3.0 - 5.0Reduced Folate Carrier
5-DeazaaminopterinCarbon-CH-3.5 - 5.2Reduced Folate Carrier / Proton-Coupled Folate Transporter
5-Methyl-5-deazaaminopterinCarbon-CHCH₃-3.5 - 5.2Proton-Coupled Folate Transporter

Historical Development of Deaza Analogues in Antifolate Research

The genesis of 5-deazaaminopterin traces to the 1980s, when pioneering synthetic work by DeGraw, Piper, and Montgomery established methodologies for N-to-C transmutation at the pteridine 5-position. Initial efforts focused on 5-deazaaminopterin (unsubstituted at C5) and 5-deazamethotrexate, revealing retention of potent Dihydrofolate reductase inhibition (Ki ~3–5 pM) but divergent cellular uptake properties compared to parental compounds. Seminal publications in 1986 documented the synthesis and antifolate activity of 5-methyl-5-deaza analogues of aminopterin and methotrexate, demonstrating superior growth inhibition in leukemia L1210 cells—up to 10-fold greater than methotrexate in specific contexts [1]. Subsequent optimization yielded alkylated derivatives (ethyl, propyl) at the 5-position, with systematic evaluation throughout the late 1980s confirming enhanced therapeutic activity against murine tumors such as Sarcoma 180 and P388 leukemia. This era also witnessed exploration of 7-position modifications, though these proved less impactful than C5 alkylation on biological activity [4]. The iterative refinement of synthetic routes—notably reductive condensation strategies and hydroxymethyl intermediate bromination—enabled systematic structure-activity relationship studies that defined the pharmacophoric essentials of this novel antifolate class [1] [8].

Table 2: Key Milestones in 5-Deazaaminopterin Development

YearDevelopmentBiological Significance
1986Synthesis of 5-methyl-5-deazaaminopterin and 5-methyl-5-deazamethotrexate10-fold greater growth inhibition vs. methotrexate in L1210 cells
1988Structural/functional analysis of 5-alkyl-5-deaza derivatives3–14-fold enhanced influx in Sarcoma 180 cells vs. parent drugs
1988Synthesis of 5/7-disubstituted 5-deazaaminopterins (e.g., 5,7-dimethyl analogue)Reduced potency vs. monosubstituted derivatives
1997Evaluation in collagen-induced arthritis modelsIdentification of potent anti-inflammatory analogues

Rationale for Structural Modifications at the 5- and 7-Positions

The 5-position nitrogen in classical antifolates participates in hydrogen bonding with Dihydrofolate reductase's conserved active-site residues. Its replacement with carbon (yielding 5-deaza scaffold) was postulated to modulate electron density across the pteridine ring, potentially altering binding kinetics and enzyme dissociation rates. Crucially, this modification permits alkyl group incorporation (methyl, ethyl, propyl) at the carbon atom, introducing steric bulk that profoundly influences membrane transport dynamics. Biochemical studies demonstrated that 5-alkylation:

  • Enhanced Cellular Influx: 5-Methyl-5-deazaaminopterin exhibited a 3-fold increase in influx kinetics (Km = 44.4 ± 11 μM) compared to unsubstituted 5-deazaaminopterin (Km = 14.2 ± 2 μM) in Sarcoma 180 cells. This surpassed methotrexate influx (Km = 98.6 ± 23 μM) by 4–5-fold, indicating superior membrane permeation [2].
  • Altered Transporter Preference: While classical antifolates rely predominantly on the Reduced Folate Carrier, 5-alkyl-5-deaza analogues show increased utilization of the Proton-Coupled Folate Transporter—a pH-dependent transporter often overexpressed in tumor microenvironments—contributing to tumor-selective uptake [2] [3].
  • Mitigated Polyglutamylation: Unlike aminopterin, which forms extensive polyglutamate chains (enhancing intracellular retention and toxicity to normal proliferative tissues), 5-methyl-5-deazaaminopterin undergoes substantially less polyglutamylation. This reduces "trapping" in non-malignant cells, potentially improving the therapeutic index [2].

Modifications at the 7-position (e.g., 7-methyl-5-deazaaminopterin) were explored via condensation of cyanothioacetamide with dicarbonyl intermediates, yielding pyridine precursors for pyridopyrimidine formation [4]. However, 7-substitution generally diminished Dihydrofolate reductase affinity and antiproliferative activity. For instance, the 7-methyl and 5,7-dimethyl analogues showed reduced potency against HL-60 and L1210 cells compared to methotrexate, indicating steric interference with target engagement or transport at this position [4]. Consequently, the 5-position emerged as the dominant site for optimizing the therapeutic profile within this antifolate class.

Comparative Significance Relative to Methotrexate and Aminopterin

5-Deazaaminopterin analogues exhibit distinct pharmacological advantages over classical antifolates, anchored in their modified interactions with cellular transport systems and metabolic enzymes:

  • Potency in Resistant Models: 5-Methyl-5-deazaaminopterin derivatives overcome transport-related resistance observable with methotrexate. While none showed efficacy against P388/ methotrexate leukemia (indicating preserved Dihydrofolate reductase dependence), their enhanced influx via Proton-Coupled Folate Transporter circumvents Reduced Folate Carrier deficiencies common in methotrexate-resistant malignancies [1] [2].
  • Superior Growth Inhibition: In murine tumor models (Sarcoma 180, P388/0 leukemia), 5-alkyl-5-deaza analogues—particularly 5-ethyl derivatives—produced tumor growth inhibition exceeding methotrexate at lower equitoxic doses. For example, 5-methyl-5-deazamethotrexate achieved therapeutic equivalence to methotrexate at one-fourth the dose in P388/0 leukemia, indicating a markedly improved potency [1] [2].
  • Differential Polyglutamylation: Methotrexate and aminopterin undergo extensive polyglutamylation by folylpolyglutamate synthetase, forming retained metabolites that sustain Dihydrofolate reductase inhibition but also contribute to normal tissue toxicity. 5-Deazaaminopterin analogues form minimal polyglutamates (<20% of aminopterin levels in Sarcoma 180 cells), reducing prolonged exposure to intestinal crypts and bone marrow precursors [2] [3].
  • Broad-Spectrum Activity: Beyond oncology, select 5-alkyl-5-deazaaminopterins (e.g., 5-propyl-, 5-methyl-10-propargyl-) demonstrated potent anti-inflammatory effects in murine collagen-induced arthritis, exceeding methotrexate's efficacy upon oral administration. This highlights their potential applicability in autoimmune disorders [5].

Collectively, these attributes position 5-deazaaminopterins not merely as incremental improvements but as mechanistically distinct antifolates exploiting novel pharmacological leverage points. Their development underscores the principle that targeted modifications to historic drug scaffolds can yield compounds with refined therapeutic profiles and activity against resistant disease phenotypes.

Properties

CAS Number

80360-09-4

Product Name

5-Deazaaminopterin

IUPAC Name

(2S)-2-[[4-[(2,4-diaminopyrido[2,3-d]pyrimidin-6-yl)methylamino]benzoyl]amino]pentanedioic acid

Molecular Formula

C20H21N7O5

Molecular Weight

439.4 g/mol

InChI

InChI=1S/C20H21N7O5/c21-16-13-7-10(9-24-17(13)27-20(22)26-16)8-23-12-3-1-11(2-4-12)18(30)25-14(19(31)32)5-6-15(28)29/h1-4,7,9,14,23H,5-6,8H2,(H,25,30)(H,28,29)(H,31,32)(H4,21,22,24,26,27)/t14-/m0/s1

InChI Key

QLPRLGAHKHCVEW-AWEZNQCLSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)NCC2=CC3=C(N=C(N=C3N=C2)N)N

Isomeric SMILES

C1=CC(=CC=C1C(=O)N[C@@H](CCC(=O)O)C(=O)O)NCC2=CC3=C(N=C(N=C3N=C2)N)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.